(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride (R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13488925
InChI: InChI=1S/C9H11NO3.ClH/c10-7(4-11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7,11H,4-5,10H2;1H/t7-;/m0./s1
SMILES: C1OC2=C(O1)C=C(C=C2)C(CO)N.Cl
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol

(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13488925

Molecular Formula: C9H12ClNO3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride -

Specification

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
IUPAC Name (2R)-2-amino-2-(1,3-benzodioxol-5-yl)ethanol;hydrochloride
Standard InChI InChI=1S/C9H11NO3.ClH/c10-7(4-11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7,11H,4-5,10H2;1H/t7-;/m0./s1
Standard InChI Key RLVPOUUOZLRQJE-FJXQXJEOSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)[C@H](CO)N.Cl
SMILES C1OC2=C(O1)C=C(C=C2)C(CO)N.Cl
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(CO)N.Cl

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of two primary moieties:

  • A 1,3-benzodioxole ring (a fused bicyclic system with two oxygen atoms at positions 1 and 3).

  • An ethanolamine backbone substituted at the β-position with an amino group and a hydroxymethyl group, both attached to the chiral carbon center.

The (R)-configuration at the chiral center ensures enantiomeric specificity, which may influence its biochemical interactions. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for experimental handling.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(2R)-2-amino-2-(1,3-benzodioxol-5-yl)ethanol; hydrochloride
Canonical SMILESC1OC2=C(O1)C=C(C=C2)C(CO)N.Cl
PubChem CID156022595

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves:

  • Benzodioxole Functionalization: A benzo[d] dioxol-5-yl group is introduced via electrophilic substitution or coupling reactions.

  • Aminoethanol Formation: The ethanolamine backbone is constructed through reductive amination or nucleophilic addition to an aldehyde intermediate.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

While detailed protocols are proprietary, analogous compounds in patent literature (e.g., EP2016065B1 ) suggest that palladium-catalyzed cross-coupling or Schlenk techniques may be employed for benzodioxole integration.

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight217.65 g/mol
Density1.45 g/cm³ (estimated)
Boiling Point367.8°C (predicted)
SolubilitySoluble in DMSO, methanol; insoluble in hexane
Storage Conditions-20°C, desiccated, under inert gas

The compound’s logP (0.80) indicates moderate hydrophobicity, balancing membrane permeability and aqueous solubility. Its vapor pressure (0.0 mmHg at 25°C) suggests low volatility, favoring solid-state stability.

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